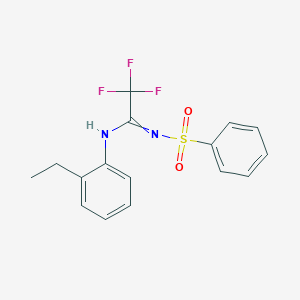
N'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide, commonly referred to as BTE, is a chemical compound that has gained significant attention in scientific research. BTE is a trifluoroethyl derivative of benzenesulfonamide, which has been shown to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of BTE is not fully understood. However, it has been suggested that BTE may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. BTE has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTE has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BTE has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, BTE has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BTE in lab experiments is its versatility. BTE can be used in a variety of assays and experiments to study its potential therapeutic effects. However, one limitation of using BTE is its solubility. BTE has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of BTE. One area of research is the development of BTE as a therapeutic agent for neurodegenerative diseases. Another area of research is the study of BTE as a modulator of the immune system in autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTE and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of BTE involves the reaction between 2-ethylbenzenesulfonyl chloride and 2,2,2-trifluoroethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BTE.
Applications De Recherche Scientifique
BTE has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BTE has also been studied for its potential as a treatment for neurodegenerative diseases and as a modulator of the immune system.
Propriétés
Formule moléculaire |
C16H15F3N2O2S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-12-8-6-7-11-14(12)20-15(16(17,18)19)21-24(22,23)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,20,21) |
Clé InChI |
RNOKSUMZYXFGKO-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



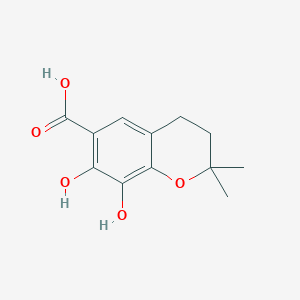
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
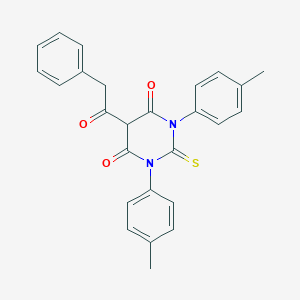
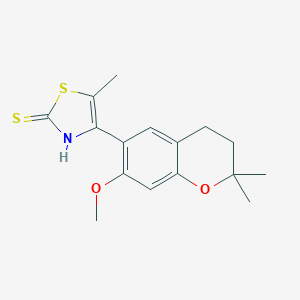
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


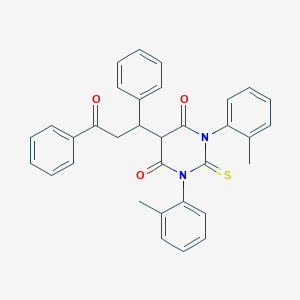
![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
